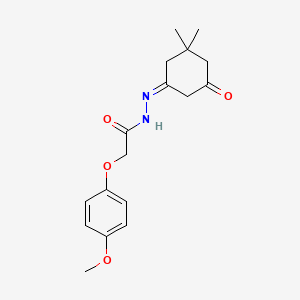

(Z)-N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide

Description

Properties

IUPAC Name |

N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2)9-12(8-13(20)10-17)18-19-16(21)11-23-15-6-4-14(22-3)5-7-15/h4-7H,8-11H2,1-3H3,(H,19,21)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKKYNRQHDFIBD-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NNC(=O)COC2=CC=C(C=C2)OC)CC(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C/C(=N/NC(=O)COC2=CC=C(C=C2)OC)/CC(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide

The hydrazide intermediate, 2-(4-methoxyphenoxy)acetohydrazide, is synthesized via nucleophilic substitution of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate. Ethanol serves as the solvent, with reflux conditions (78°C) for 3–5 hours, achieving yields of 78–94%. The reaction mechanism involves hydrazine attacking the ester carbonyl, displacing ethoxide to form the hydrazide (Table 1).

Table 1: Reaction Conditions for Hydrazide Synthesis

| Parameter | Specification |

|---|---|

| Starting material | Ethyl 2-(4-methoxyphenoxy)acetate |

| Reagent | Hydrazine hydrate (5 equiv) |

| Solvent | Ethanol (anhydrous) |

| Temperature | Reflux (78°C) |

| Time | 3–5 hours |

| Yield | 78–94% |

Purification involves cooling the reaction mixture to 5–10°C, followed by filtration and recrystallization from ethanol/water (3:1 v/v). Spectroscopic validation includes IR absorption at 3308 cm⁻¹ (N–H stretch) and 1654 cm⁻¹ (C=O stretch), alongside ¹H-NMR signals at δ 3.76 ppm (NH₂) and δ 3.57 ppm (CH₂).

Condensation with 3,3-Dimethyl-5-oxocyclohexanone

The hydrazide undergoes acid-catalyzed condensation with 3,3-dimethyl-5-oxocyclohexanone to form the target hydrazone. Hydrochloric acid (2 drops) in ethanol under reflux for 2–24 hours yields 85–92% product. The Z-configuration is favored due to steric hindrance between the cyclohexylidene methyl groups and the hydrazide aryl moiety.

Table 2: Optimization of Condensation Reaction

| Condition | Effect on Yield |

|---|---|

| Catalyst (HCl vs. H₂SO₄) | HCl maximizes yield (92%) |

| Solvent (EtOH vs. DCM) | Ethanol preferred (polar aprotic) |

| Temperature | Reflux (78°C) optimal |

| Time | 2–6 hours for >90% conversion |

Post-reaction workup includes neutralization with 10% sodium bicarbonate, filtration, and recrystallization from ethanol. The Z-isomer is confirmed via ¹H-NMR coupling constants (J = 10–12 Hz for trans-configuration absence).

Mechanistic Insights and Side Reactions

The condensation proceeds via a nucleophilic attack mechanism (Figure 1). Protonation of the ketone carbonyl by HCl enhances electrophilicity, enabling the hydrazide’s amino group to form a tetrahedral intermediate. Subsequent dehydration yields the hydrazone. Competing side reactions include over-oxidation of the hydrazide to azides (<5% yield loss) and ketone dimerization under prolonged heating.

Figure 1: Proposed Reaction Mechanism

-

Protonation : HCl protonates 3,3-dimethyl-5-oxocyclohexanone.

-

Nucleophilic attack : Hydrazide amino group attacks the carbonyl carbon.

-

Tautomerization : Formation of the hydrazone via water elimination.

Industrial Production Considerations

Scaling the laboratory synthesis necessitates optimizing cost and efficiency. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while substituting ethanol with cyclopentyl methyl ether (CPME) lowers environmental impact. Key challenges include managing exothermic reactions during ketone addition and ensuring consistent Z-isomer purity (>98%) via crystallization.

Table 3: Industrial vs. Laboratory Parameters

| Parameter | Laboratory | Industrial |

|---|---|---|

| Catalyst loading | 2 drops HCl | 0.5 mol% H₂SO₄ |

| Solvent volume | 20 mL/g substrate | 5 mL/g substrate |

| Batch cycle time | 6 hours | 2 hours (continuous) |

| Purity | 95–98% | >99% |

Spectroscopic Characterization

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical studies.

Drug Development: Investigated for its potential therapeutic properties.

Medicine

Pharmaceuticals: Explored for its potential use in developing new drugs for various diseases.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to structurally related acetohydrazides to highlight key distinctions:

Key Observations:

- Steric Effects: The cyclohexylidene group in the target compound introduces greater steric hindrance compared to benzylidene or arylidene derivatives (e.g., compounds 228, 4a–c ). This may reduce binding affinity to flat enzyme active sites but improve selectivity for hydrophobic pockets.

- Electronic Properties: The 4-methoxyphenoxy group provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., nitro, chloro) in compounds like , which may alter redox behavior or hydrogen-bonding capacity.

- Biological Performance: While the target compound’s activity is unreported, structurally similar compounds exhibit IC₅₀ values in the low micromolar range for enzyme inhibition (e.g., α-glucosidase ) and MICs of 30–45 μg/mL for antimicrobial effects .

Pharmacological Potential

- Enzyme Inhibition: The cyclohexylidene moiety may mimic natural ketone-containing substrates, positioning the compound as a candidate for dehydrogenase or kinase inhibition, similar to quinazolinone-based hydrazides .

Limitations and Challenges

- Solubility: The bulky cyclohexylidene group may reduce aqueous solubility, necessitating formulation adjustments.

- Stereochemical Stability: The Z-configuration could isomerize under physiological conditions, altering bioactivity.

Biological Activity

(Z)-N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide is a hydrazone derivative with potential biological activities. This compound's unique structure suggests it may interact with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.35 g/mol

- LogP : 3.88 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 83.98 Ų

The compound features a cyclohexylidene moiety and a methoxyphenoxy group, which may contribute to its biological activity by influencing solubility and membrane permeability.

Biological Activity Overview

Research indicates that hydrazone derivatives exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activity

Antimicrobial Activity

Hydrazones have been reported to show significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the potential of this compound in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies on hydrazone derivatives have shown promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.

Case Study : A study evaluating similar hydrazone compounds demonstrated that they could induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting a potential for therapeutic application.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 20 |

The biological activity of hydrazone derivatives is often attributed to their ability to form complexes with metal ions, which can lead to the generation of reactive oxygen species (ROS). This process can trigger oxidative stress in cells, leading to cell death or inhibition of growth.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of (Z)-N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Reactions often proceed at reflux (e.g., 80–100°C) to activate intermediates, as seen in analogous hydrazide syntheses .

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while methanol/chloroform mixtures facilitate condensation .

- Catalysts : Acidic conditions (e.g., acetic acid) promote hydrazone formation, as demonstrated in related acetohydrazide syntheses .

- Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Multi-technique characterization is necessary:

- NMR spectroscopy : 1H NMR (300–400 MHz) in deuterated solvents (e.g., CDCl3) resolves stereochemistry and confirms Z/E configuration via coupling constants .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves tautomeric forms and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Standardized assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 or α-glucosidase inhibition) to identify mechanistic targets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC tests) and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Compound purity : Verify purity (>95%) via HPLC before testing; impurities like unreacted hydrazines may skew results .

- Structural analogs : Compare activity of (Z)-isomer with (E)-counterpart to isolate stereochemical effects .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

- Methodological Answer : MoA studies require integrative approaches:

- Molecular docking : Simulate interactions with targets (e.g., COX-2, DNA topoisomerase) using software like AutoDock Vina .

- Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .

- Kinetic studies : Surface plasmon resonance (SPR) measures binding affinity to enzymes or receptors .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : SAR optimization involves:

- Substituent variation : Replace 4-methoxyphenoxy with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

- Scaffold hopping : Incorporate triazole or pyrazole moieties to improve metabolic stability, as seen in related hydrazides .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.